molecular formula C10H11NOS B14264180 2-Propenamide, 2-[(phenylthio)methyl]- CAS No. 135056-66-5

2-Propenamide, 2-[(phenylthio)methyl]-

Cat. No.: B14264180
CAS No.: 135056-66-5
M. Wt: 193.27 g/mol
InChI Key: ZOMMWPLFZRGADQ-UHFFFAOYSA-N
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Description

2-Propenamide, 2-[(phenylthio)methyl]- is an organic compound with a unique structure that includes a propenamide backbone and a phenylthio substituent

Preparation Methods

The synthesis of 2-Propenamide, 2-[(phenylthio)methyl]- typically involves the reaction of propenamide with a phenylthio compound under specific conditions. One common method includes the use of a base to deprotonate the propenamide, followed by the addition of a phenylthio compound to form the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity, often utilizing advanced catalytic systems and optimized reaction conditions .

Chemical Reactions Analysis

2-Propenamide, 2-[(phenylthio)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenamide, 2-[(phenylthio)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of polymers and other materials due to its reactive nature.

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can engage in various binding interactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

2-Propenamide, 2-[(phenylthio)methyl]- can be compared with similar compounds such as:

The uniqueness of 2-Propenamide, 2-[(phenylthio)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

135056-66-5

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)prop-2-enamide

InChI

InChI=1S/C10H11NOS/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2,(H2,11,12)

InChI Key

ZOMMWPLFZRGADQ-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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